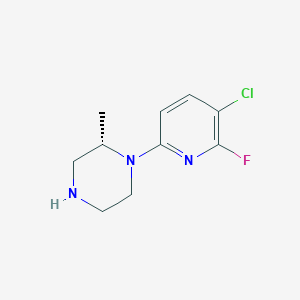

(S)-1-(5-Chloro-6-fluoropyridin-2-yl)-2-methylpiperazine

Description

(S)-1-(5-Chloro-6-fluoropyridin-2-yl)-2-methylpiperazine is a chiral compound featuring a piperazine ring substituted with a 5-chloro-6-fluoropyridin-2-yl group and a methyl group

Properties

Molecular Formula |

C10H13ClFN3 |

|---|---|

Molecular Weight |

229.68 g/mol |

IUPAC Name |

(2S)-1-(5-chloro-6-fluoropyridin-2-yl)-2-methylpiperazine |

InChI |

InChI=1S/C10H13ClFN3/c1-7-6-13-4-5-15(7)9-3-2-8(11)10(12)14-9/h2-3,7,13H,4-6H2,1H3/t7-/m0/s1 |

InChI Key |

ZOTQHIBXOLFAAW-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@H]1CNCCN1C2=NC(=C(C=C2)Cl)F |

Canonical SMILES |

CC1CNCCN1C2=NC(=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloro-6-fluoropyridine and 2-methylpiperazine.

Reaction Steps:

Reaction Conditions: The nucleophilic substitution is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The chiral resolution can be achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases.

Chemical Reactions Analysis

Types of Reactions

- Substitution

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.